1-Bromo-2-butyne

Organoindium Chemistry Regioselectivity Barbier-Type Reactions

1-Bromo-2-butyne (C₄H₅Br, MW 132.99) is a propargyl bromide derivative and a constitutional isomer of bromobutyne. It is a clear, pale yellow-greenish liquid with a boiling point of 40-41 °C at 20 mmHg and a density of 1.519 g/mL at 25 °C.

Molecular Formula C4H5Br
Molecular Weight 132.99 g/mol
CAS No. 3355-28-0
Cat. No. B041608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-butyne
CAS3355-28-0
Synonyms1-Bromo-2-butyne;  1-Bromo-3-methyl-2-butyne;  2-Butyn-1-yl Bromide;  2-Butynyl Bromide;  4-Bromobut-2-yne
Molecular FormulaC4H5Br
Molecular Weight132.99 g/mol
Structural Identifiers
SMILESCC#CCBr
InChIInChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3
InChIKeyLNNXOEHOXSYWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-butyne (CAS 3355-28-0): Propargylic Halide for Regioselective Organic Synthesis and Pharmaceutical Intermediates


1-Bromo-2-butyne (C₄H₅Br, MW 132.99) is a propargyl bromide derivative and a constitutional isomer of bromobutyne . It is a clear, pale yellow-greenish liquid with a boiling point of 40-41 °C at 20 mmHg and a density of 1.519 g/mL at 25 °C . This compound serves as an electrophilic building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, and is a key intermediate in the preparation of the DPP-4 inhibitor linagliptin .

1-Bromo-2-butyne (CAS 3355-28-0) Procurement Risk: Why Simple Propargylic Halides Cannot Substitute This Synthon


Substituting 1-bromo-2-butyne with other propargylic halides such as propargyl bromide or its constitutional isomers (e.g., 4-bromo-1-butyne) is not a straightforward replacement in synthetic workflows. The presence of a γ-methyl group and the specific position of the bromine atom impart distinct reactivity patterns. For instance, in organoindium-mediated reactions, the use of 1-bromo-2-butyne leads to exclusive allenylation products via a Barbier-type pathway, whereas propargyl bromide affords propargylated products under Grignard-type conditions [1]. Furthermore, in zirconacyclopentadiene chemistry, 1-bromo-2-butyne delivers a 95% yield of a mono-propargylated diene, while propargyl chloride drives a completely different reaction manifold yielding penta-substituted benzenes [2]. Such divergent outcomes underscore that in-class analogs cannot be interchanged without fundamentally altering reaction selectivity and product distribution.

1-Bromo-2-butyne (CAS 3355-28-0): Quantitative Differentiation Evidence for Scientific Selection


Regioselective Allenylation vs. Propargylation in Organoindium-Mediated Reactions

In organoindium-mediated additions to α,β-unsaturated ketones, the choice of propargylic halide dictates the reaction pathway. 1-Bromo-2-butyne, bearing a γ-methyl group, generates an allenylindium reagent that yields allenylated products via a Barbier-type mechanism. In contrast, the unsubstituted propargyl bromide leads to propargylated products under Grignard-type conditions [1].

Organoindium Chemistry Regioselectivity Barbier-Type Reactions

High-Yield Mono-Propargylation of Zirconacyclopentadienes

Treatment of zirconacyclopentadienes with n-BuLi followed by 1-bromo-2-butyne provides a mono-propargylated diene derivative in 95% yield after hydrolysis. When propargyl chloride is employed under analogous conditions, the reaction diverges to form penta-substituted benzene derivatives in high yields instead of the desired mono-propargylated product [1].

Zirconacyclopentadiene Chemistry Propargylation Organometallic Synthesis

Distinct Photoionization Energetics Among Bromobutyne Isomers

Threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy reveals significant differences in the Br-loss appearance energies of bromobutyne constitutional isomers. The 0 K appearance energy for 1-bromo-2-butyne cation is 10.375 ± 0.010 eV, which is distinct from that of 3-bromo-1-butyne (10.284 ± 0.010 eV) and 4-bromo-1-butyne (10.616 ± 0.030 eV) [1].

Mass Spectrometry Photoionization Thermochemistry Ion Energetics

1-Bromo-2-butyne (CAS 3355-28-0): High-Value Application Scenarios Driven by Quantitative Evidence


Regioselective Synthesis of Allenic Alcohols via Organoindium Chemistry

Researchers requiring regioselective introduction of an allene moiety into α,β-unsaturated ketones should select 1-bromo-2-butyne as the electrophilic partner. As demonstrated by Lee et al., the γ-methyl group on 1-bromo-2-butyne directs the reaction toward exclusive allenylation in a Barbier-type manifold, a pathway inaccessible with unsubstituted propargyl bromide [1]. This scenario is highly relevant for the construction of complex natural product frameworks and pharmaceutical intermediates that contain allenic functionalities.

Efficient Mono-Propargylation of Organometallic Complexes

For synthetic chemists employing zirconacyclopentadiene intermediates, 1-bromo-2-butyne is the reagent of choice for installing a single 2-butynyl group. The reported 95% yield of the mono-propargylated diene derivative stands in stark contrast to propargyl chloride, which leads to penta-substituted benzenes under the same conditions [1]. This application is essential for preparing well-defined organometallic building blocks used in further catalytic transformations.

Precursor for Advanced Analytical Studies on Bromobutyne Isomers

Physical and analytical chemistry laboratories investigating gas-phase ion chemistry and thermochemistry can utilize the distinct photoionization energetics of 1-bromo-2-butyne as a benchmark. Its 0 K Br-loss appearance energy of 10.375 ± 0.010 eV, as determined by TPEPICO spectroscopy, provides a precise data point for calibrating mass spectrometric instruments and for validating computational models of isomeric ion structures [1]. This application supports fundamental research in ion physics and analytical method development.

Key Intermediate in the Synthesis of the DPP-4 Inhibitor Linagliptin

In pharmaceutical process chemistry, 1-bromo-2-butyne is an established intermediate for the synthesis of linagliptin, an approved drug for type 2 diabetes. The compound is used in the alkylation step of 8-bromo-3-methylxanthine to form the 7-(but-2-yn-1-yl) substituted purine-dione core, contributing to an overall synthetic sequence that achieves a reported overall yield of approximately 27% and high optical purity (99.8%) [2]. This validated industrial route underscores the compound's reliability and scalability in cGMP manufacturing environments.

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